molecular formula C12H25NO B1609055 n-Ethyl-2,2-diisopropylbutanamide CAS No. 51115-70-9

n-Ethyl-2,2-diisopropylbutanamide

Cat. No. B1609055
CAS RN: 51115-70-9
M. Wt: 199.33 g/mol
InChI Key: PCOMMNVANAQDMV-UHFFFAOYSA-N
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Description

N-Ethyl-2,2-diisopropylbutanamide is a chemical compound with the CAS number 51115-70-9 . It is used as a flavor enhancer and is known for its cooling type odor . The compound is also referred to as N,2-Diethyl-3-methyl-2-(propan-2-yl)butanamide .


Molecular Structure Analysis

The molecular formula of n-Ethyl-2,2-diisopropylbutanamide is C12H25NO . Its molecular weight is 199.338 . The InChI Key of the compound is PCOMMNVANAQDMV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-Ethyl-2,2-diisopropylbutanamide has a LogP value of 3.08 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Biotransformation and Environmental Impact

  • Biotransformation in Rats : N-Ethyl-2,2-diisopropylbutanamide (N-EtFOSE) undergoes biotransformation in rats, leading to the formation of perfluorooctanesulfonate and other metabolites. This process is associated with alterations in antioxidant enzyme activity, highlighting its potential environmental and biological impact (Xie et al., 2009).

  • Environmental Dynamics in Wetland Plants : The biotransformation of N-EtFOSA, a related compound to N-Ethyl-2,2-diisopropylbutanamide, and its dynamics within the microbial communities of wetland plants are significant. This study aids in understanding the environmental behavior of such compounds in specific ecological settings (Yin et al., 2018).

Chemical Synthesis and Applications

  • Discovery in Organic Chemistry : N-Ethyl-2,2-diisopropylbutanamide may have implications in organic chemistry, particularly in the synthesis of compounds with potential pharmaceutical applications, as evidenced by research on related chemical structures (Costa et al., 2012).

  • Fuel Additive Studies : Research on fuel additives like ethyl tert-butyl ether, which shares functional groups with N-Ethyl-2,2-diisopropylbutanamide, provides insights into how such compounds can affect soil chemistry and the environment. This is crucial for understanding the broader implications of using similar chemical additives (Bartling et al., 2010).

Educational Applications

  • Chemistry Education : The application of research studies in chemistry classes, using chemicals like ethyl bromide, a structurally related compound, can enrich the educational process and foster a deeper understanding of chemical properties and reactions (Li-rong, 2010).

properties

IUPAC Name

N,2-diethyl-3-methyl-2-propan-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO/c1-7-12(9(3)4,10(5)6)11(14)13-8-2/h9-10H,7-8H2,1-6H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOMMNVANAQDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C)(C(C)C)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199127
Record name N-Ethyl-2,2-diisopropylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to off-white crystalline solid; Slight cooling mint aroma
Record name N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name N-Ethyl-2,2-diisopropylbutanamide (Safety evaluation not completed)
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1983/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

n-Ethyl-2,2-diisopropylbutanamide

CAS RN

51115-70-9
Record name N-Ethyl-2,2-diisopropylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51115-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-2,2-diisopropylbutanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-2,2-diisopropylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,2-diethyl-2-(isopropyl)-3-methylbutyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.781
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ETHYL-2,2-DIISOPROPYLBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K94244JM5H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PA PUNGENT, W OR - 2006 - researchgate.net
(57) ABSTRACT The present invention is directed to a sensate composition consisting of a liquid cooling composition, and at least one warming, tingling, or pungent sensate ingredient …
Number of citations: 0 www.researchgate.net
S Johnson, M Tian, G Sheldon… - Journal of agricultural and …, 2017 - ACS Publications
Compounds capable of providing trigeminal effects are important to the flavor industry. Cooling agents activate a class of transient receptor potential (TRP) channels. The objective of …
Number of citations: 13 pubs.acs.org
PJ Abbott, M DiNovi, AG Renwick, R Walker… - WHO FOOD ADDITIVES …, 2011 - apps.who.int
The Committee evaluated an additional group of nine flavouring agents belonging to the group of aliphatic and aromatic amines and amides. The additional flavouring agents included …
Number of citations: 8 apps.who.int
W Sword - researchgate.net
Wilkinson Sword was founded in 1772, and its origins began with the manufacture of swords and, later, guns and shears. In 1898, the company branched out to manufacture safety …
Number of citations: 1 www.researchgate.net
F Additives - 2001 - search.proquest.com
(ProQuest:... denotes formulae omitted.) Seventy-third meeting of the Joint FAO/WHO Expert Committee on Food Additives Geneva, 8-1 7 June 201 0 Members Dr M. Bolger, Center for …
Number of citations: 175 search.proquest.com
JC Leffingwell - 2014 - researchgate.net
Capsaicin (hot chilli peppers, eg, Tabasco) TRPV1 Piperine (black pepper corns) TRPV1 Allicin (fresh garlic) TRPV1, TRPA1 Camphor (Cinnamomum camphora) TRPV3, TRPV1 D-9-…
Number of citations: 3 www.researchgate.net
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org
SS Bharate, SB Bharate - ACS chemical neuroscience, 2012 - ACS Publications
ThermoTRPs, a subset of the Transient Receptor Potential (TRP) family of cation channels, have been implicated in sensing temperature. TRPM8 and TRPA1 are both activated by …
Number of citations: 91 pubs.acs.org
JC Leffingwell - 2005 - leffingwell.com
In the 1970's Wilkinson Sword Ltd. conducted an extensive research program under the company leadership of Roy Randolph (who interestingly was my Aunt Joyce's husband until his …
Number of citations: 2 www.leffingwell.com
FAO Joint, World Health Organization… - 2011 - apps.who.int
Evaluation Of Certain Food Additives and Contaminants Page 1 Page 2 WHO Technical Report Series 960 EVALUATION OF CERTAIN FOOD ADDITIVES AND CONTAMINANTS …
Number of citations: 247 apps.who.int

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